4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine
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Overview
Description
4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromopyridine moiety, a piperidine ring, and a cyclopropyl-substituted pyrimidine, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyridine and piperidine intermediates. The key steps include:
Bromination of Pyridine: The bromination of pyridine to form 5-bromopyridine is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling Reactions: The bromopyridine and piperidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(5-chloropyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine
- 4-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine
- 4-{[1-(5-iodopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine
Uniqueness
The uniqueness of 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool for research and development.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2/c20-16-7-15(9-21-10-16)19(25)24-5-3-13(4-6-24)11-26-18-8-17(14-1-2-14)22-12-23-18/h7-10,12-14H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTSEZJGCZKUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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